(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid
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Overview
Description
Benzo[b]thiophene-3-carboxylic acid, 2-[[(2E)-3-carboxy-1-oxo-2-propenyl]amino]-4,5,6,7-tetrahydro-, 3-(1-methylethyl) ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-carboxylic acid derivatives typically involves heterocyclization reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene-3-carboxylic acid derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxylic acid derivatives can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzo[b]thiophene-3-carboxylic acid derivatives can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Benzo[b]thiophene-3-carboxylic acid derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as thromboxane synthetase, which plays a role in the biosynthesis of thromboxane, a compound involved in platelet aggregation and vasoconstriction . The interaction with these molecular targets can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[b]thiophene-3-carboxylic acid derivatives include:
Benzo[c]thiophene: Another isomer of benzothiophene with similar chemical properties.
Thianaphthene-3-carboxaldehyde: A derivative of benzo[b]thiophene used in organic synthesis.
Benzo[b]furan: A structurally similar compound with a furan ring instead of a thiophene ring.
Uniqueness
Benzo[b]thiophene-3-carboxylic acid derivatives are unique due to their specific structural features, which allow them to interact with a wide range of molecular targets and exhibit diverse biological activities. Their versatility in chemical reactions and applications in various fields make them valuable compounds for scientific research and industrial applications .
Properties
Molecular Formula |
C16H19NO5S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(E)-4-oxo-4-[(3-propan-2-yloxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]but-2-enoic acid |
InChI |
InChI=1S/C16H19NO5S/c1-9(2)22-16(21)14-10-5-3-4-6-11(10)23-15(14)17-12(18)7-8-13(19)20/h7-9H,3-6H2,1-2H3,(H,17,18)(H,19,20)/b8-7+ |
InChI Key |
RDHZBOXRWMMXGI-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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